molecular formula C18H15IN2O2 B7466637 (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No. B7466637
M. Wt: 418.2 g/mol
InChI Key: QEJXBCQYAUVVMH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a reversible inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide blocks these signaling pathways, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
Inhibition of BTK by (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide reduces the phosphorylation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in B-cells. In vivo studies have shown that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide reduces the size of lymph nodes and spleen, and decreases the number of circulating B-cells in xenograft models of CLL and NHL.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with an IC50 of 0.85 nM. It has been extensively studied in preclinical models of B-cell malignancies, and has shown potent antitumor activity both as a single agent and in combination with other antitumor agents. However, (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for the development of (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in animal models. Another direction is to evaluate its efficacy in combination with other antitumor agents, such as immune checkpoint inhibitors, in preclinical models of B-cell malignancies. Additionally, the role of BTK inhibition in other diseases, such as autoimmune disorders, should be further explored.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps, including the reaction of 2-iodobenzoic acid with ethyl 4-aminobenzoate to form 2-iodo-4-ethoxybenzoic acid, which is then reacted with propargyl bromide to form 2-iodo-3-(4-ethoxyphenyl)prop-2-ynoic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-cyanophenylboronic acid to form (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide.

Scientific Research Applications

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide inhibits BTK activity and downstream signaling pathways, resulting in decreased survival and proliferation of B-cells. In vivo studies have demonstrated that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has potent antitumor activity in xenograft models of CLL and NHL. (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to enhance the activity of other antitumor agents, such as venetoclax, in preclinical models of CLL.

properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c1-2-23-15-9-7-13(8-10-15)11-14(12-20)18(22)21-17-6-4-3-5-16(17)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJXBCQYAUVVMH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide

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